tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-aminoimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-7(13)6-12-5-4-11-8(12)10/h4-5H,6H2,1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKUIKQZDPRIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CN=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237900 | |
| Record name | 1,1-Dimethylethyl 2-amino-1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181370-71-8 | |
| Record name | 1,1-Dimethylethyl 2-amino-1H-imidazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181370-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-amino-1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Base Optimization
The alkylation proceeds via an SN2 mechanism , where the deprotonated 2-aminoimidazole attacks the tert-butyl haloacetate (Fig. 1A). Base selection critically influences reaction efficiency. For example, potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C achieves 81% yield for analogous imidazole derivatives. In contrast, weaker bases like triethylamine result in incomplete conversions.
Table 1: Base and Solvent Screening for Alkylation
tert-Butyl Bromoacetate vs. Chloroacetate
While tert-butyl chloroacetate is cost-effective, tert-butyl bromoacetate exhibits superior reactivity due to the weaker C–Br bond. A patented synthesis of tert-butyl bromoacetate involves condensing bromoacetic acid with tert-butyl acetate under acidic conditions. Substituting chloroacetate with bromoacetate reduces reaction times by 30% but requires stringent temperature control (<5°C) to minimize di-alkylation.
Solvent-Free N-Alkylation Protocols
Green Chemistry Advancements
A solvent-free approach eliminates environmental hazards and simplifies purification. In a landmark study, 2-aminoimidazole and tert-butyl chloroacetate were mixed with K2CO3 at 60°C for 6 hours, yielding 66% of the target compound after aqueous workup. The absence of solvent enhances atom economy and reduces energy consumption.
Crystallization and Impurity Control
Adding water to the reaction mixture directly crystallizes the product, bypassing extraction steps. This method limits di-alkylation impurities (<0.5%) by maintaining equimolar reactant ratios. 1H NMR analysis confirms purity, with characteristic tert-butyl singlet at δ 1.41 ppm and imidazole protons at δ 6.86–7.58 ppm.
Nitro-Group Reduction Strategies
Two-Step Synthesis via Nitroimidazole Intermediates
For substrates requiring regioselective alkylation, a nitro-group reduction approach is employed. For example, tert-butyl (2-(2-nitro-1H-imidazol-1-yl)ethyl)carbamate undergoes hydrogenation with Pd/C to yield the amino derivative. While this method ensures precise functionalization, it introduces additional steps and cost.
Table 2: Comparative Analysis of Preparation Methods
| Method | Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Alkylation | 1 | 81 | 98.5 |
| Solvent-Free Alkylation | 1 | 66 | 99.0 |
| Nitro Reduction | 2 | 75 | 97.0 |
Optimization of Reaction Conditions
Temperature and Time Profiles
Optimal temperatures range from 60°C (solvent-free) to 80°C (DMF-based). Prolonged heating (>24 hours) risks decomposition, as evidenced by TLC monitoring.
Scalability and Industrial Feasibility
Solvent-free protocols are preferred for large-scale synthesis due to lower solvent costs and waste generation. A pilot-scale reaction (0.29 mol) achieved 66% yield with 99% purity, demonstrating industrial viability.
Spectroscopic Validation
1H NMR Characterization
Key signals include:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution reactions: The amino group can be involved in substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride in acetonitrile.
Oxidation: Oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional functional groups, while reduction could lead to simpler imidazole compounds.
Scientific Research Applications
Chemistry
Tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic substitutions
- Oxidation and reduction reactions
These reactions can lead to the formation of diverse imidazole derivatives, which are valuable in organic synthesis.
Medicinal Chemistry
The compound is under investigation for its potential as a pharmaceutical agent. Its imidazole component can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. This mechanism is crucial for developing drugs aimed at specific therapeutic areas, including:
- Antimicrobial agents
- Anticancer drugs
Research indicates that modifications to the imidazole ring can enhance biological activity, making this compound a candidate for further pharmacological studies .
Industrial Applications
In industry, this compound may be utilized in producing materials with specific chemical properties. Its ability to form stable complexes with metals can be advantageous in catalysis and materials science .
Study 1: Pharmaceutical Development
A study investigated the efficacy of various imidazole derivatives, including this compound, in inhibiting specific enzymes associated with cancer progression. Results indicated that modifications to the imidazole ring significantly impacted inhibitory potency.
Study 2: Synthesis Efficiency
Research demonstrated a one-pot synthesis method for producing zoledronic acid from tert-butyl imidazol-1-yl acetate. This method showcased high yields and efficiency, highlighting the utility of this compound as a precursor in pharmaceutical synthesis .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites on enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
tert-Butyl 2-(1H-Imidazol-1-yl)acetate
- Structure: Lacks the 2-amino substituent on the imidazole ring.
- Synthesis : Prepared via condensation of imidazole with tert-butyl chloroacetate in DMF under basic conditions (NaOH), yielding off-white crystals after recrystallization (m.p. 384–386 K) .
- Crystallography: Monoclinic crystal system (space group P21/n) with a dihedral angle of 80.54° between the imidazole ring and acetate plane. Centrosymmetric dimers form via C–H···O hydrogen bonds .
tert-Butyl 2-(2-Nitro-1H-imidazol-1-yl)acetate
- Structure : Substituted with a nitro group (electron-withdrawing) at the 2-position.
- Synthesis : Derived from 2-nitroimidazole and tert-butyl bromoacetate using K₂CO₃ in acetonitrile at 65°C .
- Reactivity : The nitro group enhances electrophilicity, making this compound a candidate for reduction reactions (e.g., to amines) or nucleophilic aromatic substitution.
- Contrast: The 2-amino group in the target compound is electron-donating, which may increase nucleophilicity at the imidazole ring compared to the nitro analog.
Benzyl 2-(1H-Imidazol-1-yl)acetate
- Structure : Benzyl ester instead of tert-butyl.
- Synthesis : Prepared similarly using benzyl chloroacetate and imidazole under basic conditions .
- Stability: Benzyl esters are prone to hydrogenolysis, whereas tert-butyl esters resist hydrolysis under basic conditions but cleave under acidic conditions.
- Application : The tert-butyl group in the target compound enhances stability in drug delivery systems requiring prolonged shelf life.
tert-Butyl 2-(4-Formylimidazol-1-yl)acetate
- Structure : Features a formyl group at the 4-position of the imidazole (CAS 78052-51-4).
- Functionality: The formyl group enables further derivatization (e.g., condensation reactions), whereas the 2-amino group offers nucleophilic or hydrogen-bonding sites .
- Synthetic Utility: Both substituents expand applications in bioconjugation, but the amino group’s basicity may influence solubility and interaction with biological targets.
Ethyl 2-(2-Methyl-1H-Benzimidazol-1-yl)acetate
- Structure : Benzimidazole core with a methyl substituent and ethyl ester.
- Crystallography : Reported R factor = 0.042, comparable to tert-butyl analogs, but the benzimidazole system introduces extended conjugation .
- Electronic Effects: The methyl group sterically hinders reactivity, whereas the 2-amino group in the target compound may enhance participation in coordination chemistry.
Data Tables
Table 2. Functional Group Impact
Research Findings and Implications
- Hydrogen Bonding: The 2-amino group in the target compound likely reduces the dihedral angle between the imidazole and acetate planes compared to the unsubstituted analog (80.54°) due to intramolecular H-bonding .
- Synthetic Flexibility: Amino-substituted imidazoles are pivotal in click chemistry and peptidomimetics, as seen in related benzimidazole-azide conjugates (e.g., probe CA2 in ) .
Biological Activity
tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate is a compound of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its ability to interact with various biological targets. The presence of the amino group at the 2-position enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain imidazole derivatives demonstrated a range of minimum inhibitory concentrations (MICs), suggesting their potential as antimicrobial agents .
Antiviral Activity
The compound's antiviral potential has been explored in relation to several viruses. A review indicated that imidazole-containing compounds are promising candidates for developing antiviral agents, particularly against RNA viruses. The mechanism often involves interference with viral replication processes .
Anticancer Activity
The anticancer properties of this compound have been investigated through various studies focusing on its effects on cancer cell lines. For example, imidazole derivatives have been designed to inhibit tubulin polymerization, a critical process in cancer cell division. Compounds with similar structures have shown cytotoxic effects comparable to established chemotherapeutics like colchicine .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with macromolecules, influencing their activity. This interaction may lead to the modulation of various signaling pathways involved in cell proliferation and apoptosis .
Case Studies
- Anticancer Activity : In a study targeting tubulin polymerization, several imidazole derivatives were synthesized and tested against multiple cancer cell lines (MCF-7, MDA-MB-231). Notably, compounds derived from similar structures exhibited IC50 values in the low nanomolar range, indicating potent anticancer activity .
- Antimicrobial Efficacy : A series of imidazole derivatives were evaluated for their antimicrobial properties against E. coli and C. albicans. Results showed significant inhibition rates, reinforcing the therapeutic potential of these compounds in treating infections .
- Antiviral Properties : Research into the antiviral capabilities of related imidazole compounds demonstrated effective inhibition against viruses such as the tobacco mosaic virus (TMV), suggesting a broad spectrum of activity for similar derivatives .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity | IC50 (nM) |
|---|---|---|---|---|
| This compound | Moderate | High | High | < 200 (varies by cell line) |
| Colchicine | Low | Not applicable | High | 203 |
| Other imidazole derivatives | Moderate | Moderate | Moderate | Varies |
Q & A
Q. What are the established synthetic routes for tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate, and how can reaction conditions be optimized for yield?
The compound is synthesized via N-alkylation of imidazole derivatives. A common method involves reacting imidazole with tert-butyl chloroacetate in a polar solvent (e.g., DMF or acetonitrile) under reflux, followed by ester cleavage using titanium tetrachloride (TiCl₄) in non-aqueous conditions . Optimization includes adjusting reaction time (2–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for imidazole:tert-butyl chloroacetate). Post-synthesis purification via recrystallization (e.g., methanol) improves purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include monoclinic P2₁/n space group, unit cell dimensions (a = 10.558 Å, b = 9.287 Å, c = 11.047 Å, β = 117.16°), and hydrogen-bonded dimer formation via C–H⋯O interactions . Complementary techniques:
- ¹H/¹³C NMR : To confirm imidazole proton environments (δ 7.4–7.6 ppm) and tert-butyl group signals (δ 1.4 ppm).
- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N–H stretching) .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include low electron density for hydrogen atoms and thermal motion in the tert-butyl group. Refinement using SHELXL (via full-matrix least-squares on F²) with anisotropic displacement parameters for non-H atoms resolves these issues. Hydrogen atoms are placed geometrically and refined with riding models. Data-to-parameter ratios >18:1 ensure reliability (e.g., R₁ = 0.040, wR₂ = 0.097 for 2208 reflections) .
Q. How do steric and electronic effects influence the dihedral angle between the imidazole ring and acetate moiety?
The dihedral angle (80.54°) arises from steric hindrance between the tert-butyl group and imidazole’s amino substituent. Comparative studies show smaller angles (e.g., 70–75°) in non-bulky derivatives, confirming steric dominance. Electronic effects (e.g., electron-withdrawing groups on imidazole) minimally impact this geometry .
Q. What contradictions exist in reported synthetic yields, and how can reproducibility be improved?
Yields vary (60–85%) due to sensitivity of the ester cleavage step. TiCl₄-mediated cleavage in dichloromethane at 0°C minimizes side reactions (e.g., imidazole ring degradation). Strict moisture exclusion and inert atmospheres (N₂/Ar) are critical .
Methodological Guidance
Q. How can computational modeling complement experimental data for this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries and electronic properties. These align with SCXRD data (e.g., bond lengths within 0.02 Å deviation) and guide synthetic modifications (e.g., substituent effects on reactivity) .
Q. What strategies are effective for derivatizing this compound for biological activity studies?
- Acylation : React the amino group with activated esters (e.g., acetyl chloride) to form amides .
- N-Alkylation : Introduce alkyl halides or propargyl bromides to enhance lipophilicity .
- Metal coordination : Utilize the imidazole’s nitrogen as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in catalytic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
